4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone
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Overview
Description
4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[221]hept-2-ylidene)hydrazone is a complex organic compound that combines the structural features of 4-(dimethylamino)benzaldehyde and a bicyclic hydrazone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and a hydrazone derivative of 1,7,7-trimethylbicyclo[2.2.1]hept-2-one. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone has several scientific research applications:
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with primary amines, leading to the formation of stable complexes. These interactions can modulate enzyme activities and other biochemical processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound, known for its use in Ehrlich’s reagent.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-one: A bicyclic ketone used in the synthesis of various hydrazone derivatives.
Uniqueness
4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[221]hept-2-ylidene)hydrazone is unique due to its combined structural features, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C19H27N3 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]methyl]aniline |
InChI |
InChI=1S/C19H27N3/c1-18(2)15-10-11-19(18,3)17(12-15)21-20-13-14-6-8-16(9-7-14)22(4)5/h6-9,13,15H,10-12H2,1-5H3/b20-13+,21-17+ |
InChI Key |
VARLEWUJAPSYLP-YHHVCGRHSA-N |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/N=C/C3=CC=C(C=C3)N(C)C)/C2)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=NN=CC3=CC=C(C=C3)N(C)C)C2)C)C |
Origin of Product |
United States |
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